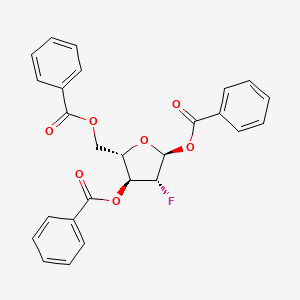

1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-L-arabinofuranose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-L-arabinofuranose is a synthetic organic compound with the molecular formula C26H21FO7. It is a derivative of arabinofuranose, a type of sugar, and is characterized by the presence of benzoyl groups and a fluorine atom. This compound is primarily used as an intermediate in the synthesis of various nucleoside derivatives, which have applications in medicinal chemistry and other scientific fields .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-L-arabinofuranose typically involves multiple steps starting from arabinofuranose or its derivatives. The general synthetic route includes:

Protection of Hydroxyl Groups: The hydroxyl groups of arabinofuranose are protected using benzoyl chloride in the presence of a base such as pyridine to form tri-O-benzoyl-arabinofuranose.

Deoxygenation: The protected arabinofuranose undergoes deoxygenation at the 2-position using reagents like tributyltin hydride and a radical initiator.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The process involves:

Large-scale Protection: Using industrial-grade benzoyl chloride and pyridine.

Efficient Deoxygenation: Employing continuous flow reactors for the deoxygenation step to improve efficiency.

Controlled Fluorination: Using automated systems to control the fluorination reaction, ensuring consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-L-arabinofuranose undergoes several types of chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The benzoyl groups can be hydrolyzed to yield the free hydroxyl groups.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or thiols can be used for substitution reactions.

Hydrolysis: Acidic or basic conditions can be employed for hydrolysis of benzoyl groups.

Oxidation/Reduction: Oxidizing agents like PCC (Pyridinium chlorochromate) or reducing agents like sodium borohydride can be used.

Major Products

Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

Hydrolysis Products: Free hydroxyl groups are obtained after hydrolysis.

Oxidation/Reduction Products: Oxidized or reduced forms of the compound.

Aplicaciones Científicas De Investigación

Antiviral Activity

1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-L-arabinofuranose serves as a crucial building block for synthesizing antiviral nucleosides. Its derivatives have shown promising activity against various viruses:

- HIV : Research indicates that derivatives derived from this compound can inhibit HIV replication effectively. For instance, a synthesized derivative exhibited an IC50 value of 10 nM against reverse transcriptase, demonstrating potent antiviral properties .

- Hepatitis B Virus (HBV) : The fluorine atom in the 2-position enhances the binding affinity to viral polymerases, crucial for blocking viral RNA synthesis .

Case Study Example

A notable study focused on synthesizing 2'-fluoro-2'-deoxy-beta-D-arabinofuranosyl nucleosides from this compound. The study highlighted its effectiveness against HIV and other viruses, showcasing its potential as a therapeutic agent .

Material Science Applications

In addition to its pharmaceutical uses, this compound has been explored for applications in material science:

- Organic Light-Emitting Diodes (OLEDs) : The favorable electronic properties of this compound make it a candidate for use in OLED technology. Its stability and reactivity can be harnessed to develop new materials with enhanced performance characteristics .

Laboratory Synthesis

The synthesis of this compound typically involves:

- Protection of Arabinofuranose : The starting material is arabinofuranose, which is protected with benzoyl groups at the 1, 3, and 5 positions.

- Fluorination : The protected arabinofuranose undergoes fluorination at the 2-position using fluorinating agents like diethylaminosulfur trifluoride (DAST).

- Purification : The final product is purified through recrystallization or chromatography to achieve high purity (>98%) .

Industrial Production

Industrial methods mirror laboratory synthesis but are scaled for larger quantities. Techniques such as large-scale chromatography or crystallization are employed to ensure the compound meets required purity standards .

Mecanismo De Acción

The mechanism of action of 1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-L-arabinofuranose involves its conversion into active nucleoside analogs. These analogs can inhibit viral DNA polymerases or interfere with DNA synthesis in cancer cells. The molecular targets include viral enzymes and cellular DNA polymerases, and the pathways involved are related to DNA replication and repair .

Comparación Con Compuestos Similares

Similar Compounds

1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-D-arabinofuranose: A similar compound with a different stereochemistry.

2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose: Another fluorinated sugar derivative with a different sugar backbone

Uniqueness

1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-L-arabinofuranose is unique due to its specific stereochemistry and the presence of both benzoyl and fluorine groups. This combination makes it a valuable intermediate for synthesizing nucleoside analogs with specific biological activities .

Actividad Biológica

1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-L-arabinofuranose (commonly referred to as 2-deoxy-2-fluoro-arabinofuranose) is a chemically modified nucleoside that has garnered attention for its potential biological activities, particularly in the context of antiviral and antiproliferative effects. This compound is structurally characterized by the presence of a benzoyl group at the 1, 3, and 5 positions of the arabinofuranose sugar moiety, along with a fluorine substitution at the 2 position, which enhances its stability and bioactivity.

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties. It has been shown to act as a substrate for RNase H, an enzyme critical in the mechanism of action for various antiviral therapies. Specifically, it has been linked to:

- Inhibition of HIV : The compound has demonstrated effectiveness against both HIV-1 and HIV-2 strains. Studies have shown that it can reduce viral load in infected cells by interfering with viral replication processes .

- Hepatitis Treatment : There is evidence supporting its use in treating hepatitis B and C infections due to its ability to inhibit viral replication .

Antiproliferative Effects

In addition to its antiviral activity, this compound has also shown promise in inhibiting abnormal cellular proliferation:

- Cancer Research : Preliminary studies indicate that derivatives of this compound can inhibit the growth of certain cancer cell lines. The mechanism appears to involve interference with nucleic acid synthesis pathways, leading to apoptosis in malignant cells .

Synthesis and Derivatives

The synthesis of this compound involves several steps:

- Benzoylation : The arabinofuranose is treated with benzoyl chloride in the presence of a base.

- Fluorination : The introduction of the fluorine atom at the 2 position enhances the compound's stability and biological activity.

- Characterization : The final product is characterized using techniques such as NMR and mass spectrometry .

Study on Antiviral Properties

A study published in Nucleic Acids Research demonstrated that oligonucleotides incorporating 2-deoxy-2-fluoro-arabinonucleosides showed enhanced binding affinity to RNA targets and improved RNase H activity compared to their deoxynucleoside counterparts. This suggests that modifications like those present in this compound could be crucial for developing effective antiviral therapies .

Cancer Cell Line Inhibition

In vitro studies have indicated that derivatives of this compound can significantly inhibit the proliferation of various cancer cell lines. For instance, a derivative was tested against breast cancer cell lines and showed a dose-dependent reduction in cell viability, suggesting potential applications in cancer therapeutics .

Data Table: Biological Activities

Propiedades

IUPAC Name |

[(2S,3S,4R,5S)-3,5-dibenzoyloxy-4-fluorooxolan-2-yl]methyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21FO7/c27-21-22(33-24(29)18-12-6-2-7-13-18)20(16-31-23(28)17-10-4-1-5-11-17)32-26(21)34-25(30)19-14-8-3-9-15-19/h1-15,20-22,26H,16H2/t20-,21+,22-,26-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOAHVPNLVYCSAN-MSZDEVHKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)OC(=O)C3=CC=CC=C3)F)OC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@H]2[C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC=CC=C3)F)OC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21FO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: Why is 1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-L-arabinofuranose significant in the context of this research?

A1: This compound serves as a crucial precursor in synthesizing various 1-(2-deoxy-2-fluoro-beta-L-arabinofuranosyl)pyrimidine nucleosides. These nucleosides, particularly L-FMAU (2'-fluoro-5-methyl-beta-L-arabinofuranosyluracil), have shown potent anti-HBV activity in vitro. [] The researchers developed an efficient method to synthesize this precursor from L-xylose, addressing the cost-effectiveness of producing these potential antiviral agents. Essentially, this compound acts as a molecular scaffold upon which various pyrimidine bases are attached, leading to the creation of novel nucleoside analogues.

Q2: How does the structure of the synthesized nucleosides relate to their anti-HBV activity?

A2: The research focuses on understanding the structure-activity relationship (SAR) of these nucleosides. While L-FMAU demonstrated the most potent activity, modifications to the uracil base generally led to decreased potency. Interestingly, the cytosine and 5-iodocytosine derivatives showed moderate anti-HBV activity, suggesting that modifications to the pyrimidine base can significantly impact antiviral activity. [] This highlights the importance of exploring various substitutions on the base to identify more potent and selective anti-HBV agents.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.